Ciliobrevin D: A Technical Guide to its Discovery, Synthesis, and Application in Cytoplasmic Dynein Inhibition
Ciliobrevin D: A Technical Guide to its Discovery, Synthesis, and Application in Cytoplasmic Dynein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciliobrevin D is a potent, cell-permeable, and reversible small-molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. Its discovery has provided a critical tool for dissecting the multifaceted roles of dynein in fundamental cellular processes. This technical guide provides an in-depth overview of Ciliobrevin D, covering its discovery through a chemical screen for Hedgehog signaling antagonists, its chemical synthesis pathway, its mechanism of action as a dynein ATPase inhibitor, and its impact on various signaling pathways. Detailed experimental protocols for key assays and a compilation of quantitative data are presented to facilitate its application in research and drug development.
Discovery of Ciliobrevin D
Ciliobrevin D was identified from a class of compounds, the ciliobrevins, which were discovered through a high-throughput screen for small-molecule inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3] The initial screen identified a benzoyl dihydroquinazolinone, HPI-4, that could impair cellular responses downstream of the core Hh pathway component, Smoothened.[2] Further investigation revealed that prolonged treatment with HPI-4 also led to a reduction in the number and length of primary cilia, organelles essential for Hh signal transduction.[2]
This observation prompted the synthesis of HPI-4 analogs to separate the anti-Hedgehog activity from the cilia-disrupting effects.[2][3] This effort led to the identification of two groups of compounds: one that inhibited Hedgehog signaling without affecting cilia and another that impacted both. Ciliobrevin D belongs to the latter group and was characterized as a potent inhibitor of cytoplasmic dynein, a motor protein crucial for intraflagellar transport (IFT) within cilia.[2][3] Specifically, Ciliobrevin A and D were found to mimic the effects of Hedgehog pathway activation on the localization of the transcription factor Gli2 to the ciliary tip, suggesting interference with the dynein-mediated retrograde IFT.[2] Subsequent in vitro assays confirmed that ciliobrevins directly inhibit the ATPase activity and microtubule gliding function of cytoplasmic dynein.[1][4]
Chemical Synthesis Pathway
Ciliobrevin D is a dihydroquinazolinone derivative. The synthesis of this scaffold and its analogs can be achieved through various organic chemistry strategies. While a detailed, step-by-step protocol for the specific synthesis of Ciliobrevin D as performed in the initial discovery is not publicly available in a methods-focused publication, the general approach involves the condensation of substituted 2-aminobenzamides or related precursors with aldehydes or other electrophiles.
One common and modular approach to synthesize the dihydroquinazolinone core involves a cascade cyclization/Leuckart–Wallach type reaction.[5] This method utilizes readily available starting materials and avoids the need for toxic reagents or expensive metal catalysts.[5] The reaction typically proceeds by reacting a 2-aminobenzamide with an aldehyde in the presence of a reducing agent like formic acid, which also serves as a solvent.[5] This one-pot, three-component reaction is efficient and allows for the introduction of diversity at various positions of the dihydroquinazolinone scaffold.[6][7]
Another synthetic strategy involves the condensation of a 2-fluorobenzoic acid methyl ester with a 4-cyano-aminopyrazole under basic conditions to create related analogs.[8] The synthesis of the broader class of dihydroquinazolinone derivatives has been extensively reviewed, with various methods employing solid-phase synthesis for the generation of chemical libraries.[1]
Mechanism of Action
Ciliobrevin D functions as a specific, reversible, and ATP-competitive inhibitor of the cytoplasmic dynein motor protein.[4][9] Cytoplasmic dynein is a large, multi-subunit protein complex that utilizes the energy from ATP hydrolysis to move along microtubules towards their minus-end. This movement is essential for a wide range of cellular functions.
Ciliobrevin D directly targets the AAA+ ATPase domain of the dynein heavy chain, interfering with its catalytic cycle.[4] By inhibiting the ATPase activity, Ciliobrevin D prevents the conformational changes in the dynein motor that are necessary for its processive movement along microtubules. Importantly, Ciliobrevin D does not significantly affect the ATPase activity of other motor proteins like kinesin-1 or kinesin-5, nor does it disrupt the binding of ADP-bound dynein to microtubules, highlighting its specificity.[4]
The inhibition of dynein's motor function by Ciliobrevin D leads to the disruption of numerous cellular processes that rely on dynein-mediated transport.
Impact on Cellular Signaling Pathways
By inhibiting the fundamental cellular machinery of cytoplasmic dynein, Ciliobrevin D has pleiotropic effects on various signaling pathways and cellular processes.
Hedgehog Signaling
As discovered in the initial screen, Ciliobrevin D is a potent inhibitor of the Hedgehog signaling pathway.[1][5] This pathway is critical during embryonic development and its misregulation is implicated in several cancers. The primary cilium acts as a signaling hub for the Hh pathway. Ciliobrevin D disrupts the dynein-dependent intraflagellar transport (IFT) necessary for the proper localization and trafficking of Hh pathway components, such as the signal transducer Smoothened and the Gli transcription factors, within the cilium.[1][3] This disruption ultimately blocks the downstream transcriptional output of the pathway.
Figure 1: Inhibition of Hedgehog signaling by Ciliobrevin D.
Axonal Transport
Cytoplasmic dynein is the primary motor for retrograde transport in axons, moving organelles, vesicles, and signaling molecules from the axon terminal towards the cell body. Ciliobrevin D has been shown to inhibit this retrograde transport.[10] Interestingly, studies have also revealed that Ciliobrevin D can impair anterograde (kinesin-driven) transport of some cargoes, suggesting a complex interplay and codependence between the two transport systems.[8][10] This makes Ciliobrevin D a valuable tool for studying the fundamental mechanisms of axonal transport and its role in neuronal development, function, and neurodegenerative diseases.[10]
Figure 2: Ciliobrevin D's impact on bidirectional axonal transport.
Mitosis
Cytoplasmic dynein plays a crucial role in mitosis, particularly in the formation and positioning of the mitotic spindle and in the attachment of kinetochores to microtubules.[1][11] Treatment of cells with Ciliobrevin D leads to defects in spindle pole focusing, resulting in multipolar or collapsed spindles.[1][6][11] It also disrupts the formation of stable kinetochore-microtubule attachments, which can lead to mitotic arrest and cell death.[1][11]
Figure 3: Disruption of mitotic spindle formation by Ciliobrevin D.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of Ciliobrevin D from various studies.
Table 1: Inhibition of Dynein ATPase Activity
| Dynein Type | Assay Condition | IC50 (µM) | Reference |
| Bovine brain cytoplasmic dynein | Basal ATPase activity | 38 ± 6 | [2] |
| Bovine brain cytoplasmic dynein | Microtubule-stimulated ATPase activity | ~20 | [2] |
| Human cytoplasmic dynein 1 (DYNC1H1) | In vitro ATPase assay | 15 ± 2.9 | [8] |
| Human cytoplasmic dynein 2 (DYNC2H1) | In vitro ATPase assay | 20 (range: 19-21) | [8] |
Table 2: Inhibition of Dynein-Mediated Microtubule Gliding
| Dynein Source | Ciliobrevin D Concentration (µM) | Gliding Velocity (% of control) | Reference |
| Bovine brain cytoplasmic dynein | 20 | ~50% | [12] |
| Bovine brain cytoplasmic dynein | 100 | ~20% | [13] |
| Human cytoplasmic dynein 2 | 20 | 83 ± 10 nm/s (vs. ~130 nm/s control) | [8][12] |
Table 3: Effects on Cellular Processes
| Cellular Process | Cell Type | Ciliobrevin D Concentration (µM) | Observed Effect | Reference |
| Hedgehog Signaling | Shh-LIGHT2 cells | IC50 ~5-10 | Inhibition of Hh target gene expression | [1] |
| Axon Elongation | Sensory neurons | 20 | Reversible inhibition of axon extension | [10] |
| Melanosome Aggregation | Xenopus melanophores | 10-40 | Dose-dependent inhibition | [1] |
| Mitotic Spindle Formation | NIH-3T3 cells | 10-40 | Abnormal spindle formation | [6][11] |
Experimental Protocols
Cytoplasmic Dynein ATPase Assay
This protocol is a generalized procedure based on commonly used methods for measuring dynein ATPase activity.[14][15][16][17]
Materials:
-
Purified cytoplasmic dynein
-
Taxol-stabilized microtubules
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP (spiked with [γ-³²P]ATP)
-
Ciliobrevin D stock solution in DMSO
-
Quenching solution (e.g., 1 M perchloric acid)
-
Malachite green reagent for colorimetric phosphate detection (alternative to radioactive method)
-
96-well plates
Procedure:
-
Prepare Dynein-Microtubule Mixture: In a microcentrifuge tube on ice, mix purified dynein with taxol-stabilized microtubules in the assay buffer. The final concentration of microtubules should be sufficient to stimulate dynein's ATPase activity (e.g., 2.5 µM).
-
Add Inhibitor: Add varying concentrations of Ciliobrevin D (or DMSO as a vehicle control) to the dynein-microtubule mixture. Incubate for a short period (e.g., 10 minutes) on ice to allow for inhibitor binding.
-
Initiate Reaction: Transfer the reaction mixtures to a 96-well plate pre-warmed to the desired reaction temperature (e.g., 25°C). Initiate the ATPase reaction by adding the ATP solution (containing [γ-³²P]ATP). The final ATP concentration should be close to the Kₘ of dynein for ATP.
-
Incubate: Incubate the reaction for a set period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
Quantify Phosphate Release:
-
Radioactive Method: Separate the released ³²P-inorganic phosphate from the unhydrolyzed [γ-³²P]ATP using a charcoal-based separation method.[14] Measure the radioactivity of the supernatant using a scintillation counter.
-
Colorimetric Method: Add the malachite green reagent to the quenched reaction and measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of inorganic phosphate produced.
-
-
Data Analysis: Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg dynein) for each Ciliobrevin D concentration. Plot the activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Microtubule Gliding Assay
This protocol provides a general outline for performing a microtubule gliding assay to assess the effect of Ciliobrevin D on dynein motor function.[18][19][20][21][22]
Materials:
-
Purified cytoplasmic dynein
-
Rhodamine-labeled, taxol-stabilized microtubules
-
Flow cell (constructed from a glass slide and coverslip)
-
Blocking solution (e.g., casein solution)
-
Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM taxol)
-
ATP solution
-
Ciliobrevin D stock solution in DMSO
-
Antifade reagent
-
Fluorescence microscope with a temperature-controlled stage and a sensitive camera
Procedure:
-
Prepare Flow Cell: Assemble a flow cell using a glass slide and a coverslip with double-sided tape to create a channel.
-
Coat with Dynein:
-
Introduce the purified dynein solution into the flow cell and incubate for 5-10 minutes to allow the motors to adsorb to the glass surface.
-
Wash the flow cell with motility buffer to remove unbound dynein.
-
Block the remaining surface with a blocking solution (e.g., casein) to prevent non-specific binding of microtubules. Wash again with motility buffer.
-
-
Introduce Microtubules and Inhibitor:
-
Prepare a solution containing rhodamine-labeled microtubules, ATP, an antifade reagent, and the desired concentration of Ciliobrevin D (or DMSO for control) in motility buffer.
-
Introduce this solution into the dynein-coated flow cell.
-
-
Image Acquisition:
-
Place the flow cell on the stage of the fluorescence microscope.
-
Observe the movement of the fluorescently labeled microtubules over the dynein-coated surface.
-
Acquire time-lapse image series of the gliding microtubules using the camera.
-
-
Data Analysis:
-
Track the movement of individual microtubules over time using image analysis software (e.g., ImageJ with appropriate plugins).
-
Calculate the gliding velocity for a population of microtubules for each Ciliobrevin D concentration.
-
Plot the average gliding velocity as a function of Ciliobrevin D concentration to determine the inhibitory effect. Kymographs can also be generated to visualize the movement of individual microtubules.
-
Conclusion
Ciliobrevin D has emerged as an indispensable pharmacological tool for the study of cytoplasmic dynein. Its specificity and cell-permeability have enabled researchers to probe the intricate roles of this motor protein in a wide array of cellular processes with unprecedented temporal control. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the discovery, synthesis, and mechanism of Ciliobrevin D, along with practical guidance for its application in experimental settings. As our understanding of the complexities of dynein function continues to grow, Ciliobrevin D will undoubtedly remain a cornerstone of research in this field, paving the way for new discoveries and potential therapeutic interventions targeting dynein-related pathologies.
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